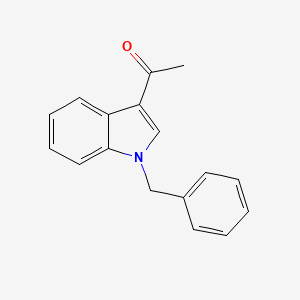

1-(1-benzyl-1H-indol-3-yl)ethanone

Description

The exact mass of the compound 1-(1-benzyl-1H-indol-3-yl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118788. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(1-benzyl-1H-indol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-benzyl-1H-indol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzylindol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13(19)16-12-18(11-14-7-3-2-4-8-14)17-10-6-5-9-15(16)17/h2-10,12H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPMMGGHAVKPPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297875 |

Source

|

| Record name | 1-(1-benzyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93315-38-9 |

Source

|

| Record name | 93315-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-benzyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis and Mechanistic Evaluation of 1-(1-Benzyl-1H-indol-3-yl)ethanone

Executive Summary

The molecule 1-(1-benzyl-1H-indol-3-yl)ethanone (CAS: 93315-38-9), universally referred to as N-benzyl-3-acetylindole, is a highly versatile building block in modern medicinal chemistry and materials science. Structurally, it combines the privileged indole pharmacophore with an N-benzyl group that enhances lipophilicity and a C3-acetyl group that serves as an electrophilic handle for further functionalization.

In drug development, this intermediate is critical for synthesizing meridianin analogs—marine-derived alkaloids exhibiting potent kinase inhibitory properties[1]. More recently, N-benzyl indole derivatives have been identified as potent anti-SARS-CoV-2 agents, specifically acting as nsp13 helicase inhibitors capable of blocking viral replication[2]. Beyond pharmaceuticals, the molecule is utilized as a monomeric precursor in the synthesis of poly(indole/thiophene) fused-ring polymers, which act as high-performance anti-corrosion materials for carbon steel[3].

This technical whitepaper provides an authoritative, deep-dive analysis into the synthesis pathways, mechanistic rationale, and self-validating experimental protocols required to yield high-purity 1-(1-benzyl-1H-indol-3-yl)ethanone.

Retrosynthetic Analysis & Pathway Selection

The synthesis of 1-(1-benzyl-1H-indol-3-yl)ethanone relies on the functionalization of the indole core at two distinct positions: the N1 (nitrogen) and the C3 (carbon). This presents two primary retrosynthetic disconnections:

-

Route A (N-Alkylation): Starting from commercially available 3-acetylindole, the pathway involves deprotonation of the N-H bond followed by nucleophilic substitution (S_N2) with benzyl bromide.

-

Route B (C3-Acylation): Starting from 1-benzylindole, the pathway utilizes a Friedel-Crafts acylation at the highly nucleophilic C3 position using acetyl chloride and a Lewis acid.

Figure 1: Retrosynthetic decision tree comparing Route A (N-alkylation) and Route B (C3-acylation).

The Causality of Route Preference: Route A is overwhelmingly preferred in modern synthetic workflows[2],[1]. The ambident nucleophilicity of the indolide anion (delocalized across N1, C2, and the C3-acetyl oxygen) is highly predictable. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is the hardest nucleophilic center. By utilizing a hard counterion (such as K⁺ from potassium tert-butoxide or Na⁺ from sodium hydride) in a highly polar aprotic solvent like N,N-Dimethylformamide (DMF), the reaction is kinetically driven almost exclusively toward N-alkylation, avoiding unwanted O-alkylation of the enolate.

Mechanistic Deep-Dive: N-Benzylation (Route A)

Understanding the step-by-step electron flow is critical for troubleshooting reaction deviations.

-

Deprotonation: The pKa of the N-H proton in 3-acetylindole is approximately 16. Strong bases like t-BuOK or NaH rapidly abstract this proton.

-

Transition State: The resulting indolide anion attacks the electrophilic benzylic carbon of benzyl bromide. The polar aprotic nature of DMF leaves the indolide anion highly unsolvated and reactive, lowering the activation energy of the S_N2 transition state.

-

Irreversible Completion: The expulsion of the bromide leaving group drives the reaction forward irreversibly, precipitating inorganic salts (KBr or NaBr) out of the organic phase.

Figure 2: Mechanistic pathway of the N-benzylation of 3-acetylindole via an SN2 mechanism.

Quantitative Route Comparison

The choice of base and solvent system dictates the efficiency and scalability of the reaction. Below is a comparative analysis of field-proven conditions extracted from authoritative literature.

| Base System | Solvent | Temp Profile | Reaction Time | Avg. Yield | Reference |

| t-BuOK (1.2 eq) | Anhydrous DMF | 0 °C → RT | 30 min - 15 h | 74 - 95% | [2] |

| KOH (1.4 eq) | Dry DMF | RT | 2 - 4 h | 78% | [1] |

| NaH (1.2 eq) | CH₂Cl₂ | 0 °C → RT | 12 h | ~80% | [4] |

Expert Insight: While NaH provides rapid, quantitative deprotonation, the use of t-BuOK[2] or KOH[1] is often preferred in scale-up scenarios. NaH generates highly flammable hydrogen gas, whereas alkoxides generate alcohols, simplifying process safety engineering.

Self-Validating Experimental Protocol

The following methodology synthesizes the best practices from viral replication inhibitor research[2] and meridianin analog development[1] into a robust, self-validating workflow.

Materials Required:

-

3-Acetylindole (1.0 equivalent)

-

Benzyl bromide (1.1 - 1.2 equivalents)

-

Potassium tert-butoxide (t-BuOK) or Potassium Hydroxide (KOH) (1.2 - 1.4 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

Step 1: Preparation and Deprotonation

-

Charge a flame-dried, argon-flushed round-bottom flask with 3-acetylindole (e.g., 2.5 g, 15.7 mmol) and anhydrous DMF (15 mL).

-

Cool the solution to 0 °C using an ice-water bath. Causality: Cooling suppresses potential side reactions, such as the base-catalyzed aldol condensation of the C3-acetyl group, and controls the exothermic acid-base reaction.

-

Add the base (e.g., t-BuOK, 1.2 eq) portion-wise.

-

Self-Validation Checkpoint: The solution will undergo a distinct color shift (typically to a deep yellow or orange), confirming the successful generation of the delocalized indolide anion.

-

Step 2: Electrophilic Addition 4. Stir the mixture at 0 °C for 15 minutes to ensure complete deprotonation. 5. Add benzyl bromide (1.1 eq) dropwise via a syringe. Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, preventing dialkylation or polymerization artifacts. 6. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 15 hours depending on scale.

- Self-Validation Checkpoint: As the reaction progresses, the mixture will gradually become cloudy due to the precipitation of KBr salts, physically indicating the S_N2 displacement is occurring.

Step 3: In-Process Monitoring (TLC) 7. Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes eluent system.

- Self-Validation Checkpoint: The starting material (3-acetylindole) will present a low Retention Factor (Rf ~0.2) due to its strong hydrogen-bond donating N-H group. The N-benzylated product lacks this N-H bond, drastically reducing its polarity and shifting its Rf to ~0.6. The disappearance of the lower spot confirms reaction completion[2],[1].

Step 4: Quenching and Workup 8. Pour the reaction mixture into crushed ice/water (approx. 50 mL). Causality: Water quenches any unreacted base, solubilizes the DMF, and dissolves the inorganic salts, driving the highly lipophilic organic product out of the aqueous phase. 9. Extract the aqueous mixture with Ethyl Acetate (3 × 25 mL). 10. Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 11. Purify the crude residue via silica gel column chromatography or recrystallization (e.g., from diethyl ether) to yield 1-(1-benzyl-1H-indol-3-yl)ethanone as a solid[1].

Analytical Characterization

To verify the structural integrity of the synthesized 1-(1-benzyl-1H-indol-3-yl)ethanone, the following spectroscopic markers should be confirmed:

-

¹H NMR (CDCl₃, 400 MHz):

-

A sharp singlet at ~5.30 ppm (2H) corresponding to the benzylic methylene protons (-CH₂-Ph). This is the definitive proof of N-alkylation.

-

A sharp singlet at ~2.45 ppm (3H) corresponding to the C3-acetyl methyl group.

-

A distinct singlet at ~7.70 ppm (1H) corresponding to the C2 proton of the indole ring, which is highly deshielded by the adjacent acetyl group.

-

-

Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 250.1.

Sources

Comprehensive Technical Guide on the Physicochemical Properties of 1-(1-Benzyl-1H-indol-3-yl)ethanone

Introduction & Core Significance

1-(1-Benzyl-1H-indol-3-yl)ethanone (CAS: 93315-38-9)[1], commonly referred to as 3-acetyl-1-benzylindole, is a critical synthetic intermediate in advanced medicinal chemistry. The compound serves as a foundational scaffold in the design of novel antiviral agents—specifically HIV-1 integrase inhibitors[2]—as well as synthetic cannabinoids and protein-protein interaction inhibitors[3].

Understanding the physicochemical properties of this compound is paramount for drug development professionals. The strategic addition of the N-benzyl group to the parent 3-acetylindole fundamentally alters the molecule's solid-state lattice energy and solvation dynamics, directly impacting its melting point, lipophilicity, and thermodynamic solubility[4].

Physicochemical Profiling & Causality

Melting Point Dynamics

The parent precursor, 3-acetylindole, exhibits a relatively high melting point of 188–192 °C[5]. This elevated thermal stability is driven by strong intermolecular hydrogen bonding facilitated by the free indolic N-H group. Upon N-benzylation to form 1-(1-benzyl-1H-indol-3-yl)ethanone, this hydrogen bond donor capacity is completely abolished. Consequently, the crystal lattice energy is disrupted, causing the melting point to drop significantly to 109–110 °C[2]. This phenomenon is a classic example of how targeted alkylation modulates solid-state thermal properties.

Solubility Profile

The N-benzyl substitution drastically increases the lipophilicity (LogP) of the molecule. While 3-acetylindole has limited aqueous solubility but dissolves readily in lower alcohols[5][6], 1-(1-benzyl-1H-indol-3-yl)ethanone is practically insoluble in water (< 1 µg/mL)[4]. However, it exhibits excellent solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in chlorinated solvents (DCM, Chloroform) and ethyl acetate[7]. Causally, the highly lipophilic benzyl group drives organic solubility, while the acetyl carbonyl provides a localized molecular dipole that aids dissolution in polar aprotic environments.

Data Presentation: Physicochemical Summary

Table 1: Comparative Physicochemical Data

| Property | 3-Acetylindole (Precursor) | 1-(1-Benzyl-1H-indol-3-yl)ethanone |

| CAS Number | 703-80-0[6] | 93315-38-9[1] |

| Melting Point | 188–192 °C[5] | 109–110 °C[2] |

| Hydrogen Bond Donors | 1 | 0 |

| Aqueous Solubility | Limited (~2.2 mg/mL)[5] | Poor (< 1 µg/mL)[4] |

| Optimal Solvents | EtOH, MeOH, DMSO[6] | DMSO, DMF, DCM, EtOAc[7] |

Experimental Methodologies

Protocol A: Synthesis and Isolation

To ensure accurate physicochemical profiling, the compound must first be synthesized with high purity (>99%). This protocol utilizes a self-validating nucleophilic substitution mechanism.

-

Deprotonation: Dissolve 3-acetylindole (1.0 eq) in anhydrous DMF at 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the indolic nitrogen, generating a highly reactive, nucleophilic indolyl anion[8].

-

-

Alkylation: After 30 minutes of stirring, add benzyl bromide (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours[8].

-

Quenching & Extraction: Quench the reaction carefully with ice-cold water to destroy unreacted NaH. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine to remove residual DMF, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield 1-(1-benzyl-1H-indol-3-yl)ethanone as a crystalline solid.

Diagram 1: Synthetic workflow and isolation of 1-(1-benzyl-1H-indol-3-yl)ethanone.

Protocol B: Accurate Determination of Melting Point

-

Sample Preparation: Pulverize the purified 1-(1-benzyl-1H-indol-3-yl)ethanone into a fine powder using an agate mortar to ensure uniform heat transfer.

-

Capillary Loading: Load the powder into a glass capillary tube (1-2 mm height) and pack tightly by tapping.

-

Measurement: Use a calibrated digital melting point apparatus. Set the ramp rate to 1 °C/min starting from 90 °C.

-

Validation: The expected melting range is 109–110 °C[2]. A sharp melting range (< 2 °C variance) acts as a self-validating system, confirming the absence of residual starting materials or solvent impurities.

Protocol C: Thermodynamic Solubility Profiling (Shake-Flask Method)

Unlike kinetic solubility, thermodynamic solubility provides the absolute equilibrium saturation point of the drug substance.

-

Saturation: Add an excess amount of the solid compound (e.g., 10 mg) to 1 mL of the target solvent (e.g., Phosphate-buffered saline pH 7.4, or DMSO) in a sealed glass vial[9].

-

Equilibration: Agitate the suspension isothermally at 25 °C for 24–48 hours.

-

Causality: Extended isothermal agitation ensures the system reaches true thermodynamic equilibrium, preventing the overestimation of solubility caused by transient supersaturation[9].

-

-

Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes, or filter through a 0.2 µm regenerated cellulose syringe filter to remove all undissolved solids[4].

-

Quantification: Dilute the clear supernatant with acetonitrile and quantify the dissolved concentration using HPLC-UV against a pre-established calibration curve[4].

Diagram 2: Thermodynamic solubility profiling via the shake-flask method.

Conclusion

The strategic N-benzylation of 3-acetylindole to form 1-(1-benzyl-1H-indol-3-yl)ethanone not only provides a critical vector for pharmacological target binding but fundamentally alters the molecule's solid-state lattice and solvation dynamics. By employing rigorous, self-validating protocols for synthesis, melting point determination, and thermodynamic solubility profiling, researchers can ensure robust data integrity during preclinical drug development workflows.

References

-

[3] Synthesis and biological evaluation of novel antiviral agents as protein–protein interaction inhibitors - Taylor & Francis. 3

-

[1] 3-Acetyl-1-benzyl-1H-indole CAS#: 93315-38-9 - ChemicalBook. 1

-

[8] 博士論文 多置換ヒドロカルバゾール不斉合成法の開発と 天然物合成への応用 - OPAC, Chiba University. 8

-

[2] Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors - Journal of Medicinal Chemistry, ACS Publications.2

-

[4] 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC, NIH. 4

-

[5] A Comparative Analysis of the Chemical Properties of 1-Acetylindole and 3-Acetylindole - Benchchem. 5

-

[9] Physicochemical Properties of N-benzyl Indole Compounds: A Technical Guide for Researchers - Benchchem. 9

-

[7] Rational design and synthesis of novel N-benzylindole-based epalrestat analogs as selective aldose reductase inhibitors - DOI. 7

Sources

- 1. 3-Acetyl-1-benzyl-1H-indole CAS#: 93315-38-9 [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 703-80-0: 3-Acetylindole | CymitQuimica [cymitquimica.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Privileged Scaffold: Therapeutic Targeting via 1-(1-benzyl-1H-indol-3-yl)ethanone Derivatives

Executive Summary

In modern drug discovery, the identification of "privileged scaffolds"—core molecular frameworks capable of serving as ligands for diverse biological receptors—is a critical strategy. 1-(1-benzyl-1H-indol-3-yl)ethanone (also known as N-benzyl-3-acetylindole) represents one such versatile building block. The inherent lipophilicity and spatial geometry provided by the N-benzyl group, combined with the reactive C3 ethanone moiety, allow for divergent synthetic pathways.

This whitepaper explores the causality behind deriving three distinct classes of therapeutic agents from this single scaffold: dual AChE/BACE-1 inhibitors for neurodegeneration, β-diketo acids for viral integration, and Meridianin analogs for oncology and CNS kinase inhibition.

The Chemical Logic of the Scaffold

The core structure of 1-(1-benzyl-1H-indol-3-yl)ethanone offers two distinct functional zones for pharmacophore development:

-

The N-Benzyl Indole Core: The bulky, aromatic N-benzyl substitution is highly effective at occupying hydrophobic pockets in target enzymes, such as the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE)[1].

-

The C3 Ethanone Handle: The acetyl group at the 3-position is highly reactive. It can undergo Claisen-Schmidt condensations to form chalcones, acylation to form β-diketo acids[2], or thioacylation followed by cyclocondensation to form aminopyrimidines[3].

Chemical derivation of 1-(1-benzyl-1H-indol-3-yl)ethanone to primary therapeutic targets.

Neurodegenerative Targets: AChE and BACE-1 Dual Inhibition

Mechanistic Rationale

Alzheimer's disease (AD) pathology is driven by both cholinergic deficit and amyloid-beta (Aβ) aggregation. Derivatizing the scaffold into indol-3-yl-phenyl allylidene hydrazine carboximidamides creates a dual-threat molecule[1].

-

Causality: The N-benzyl indole moiety is perfectly sized to interact with the PAS of AChE via π-π stacking, physically blocking substrate entry into the catalytic gorge. Simultaneously, the terminal guanidine group (derived from the hydrazine carboximidamide) acts as a hydrogen bond donor, interacting specifically with the catalytic aspartate residues (Asp32 and Asp228) in the active site of BACE-1, preventing the cleavage of Amyloid Precursor Protein (APP)[1].

Mechanism of dual AChE and BACE-1 inhibition preventing Alzheimer's pathology.

Self-Validating Experimental Protocol: AChE Ellman’s Assay

To ensure trustworthiness and eliminate false positives from spontaneous hydrolysis, the following self-validating kinetic assay must be utilized:

-

Baseline Establishment: In a 96-well plate, mix 100 µL of 0.1 M sodium phosphate buffer (pH 8.0), 20 µL of AChE enzyme (0.22 U/mL), and 10 µL of the indole derivative (dissolved in DMSO). Incubate for 15 minutes at 25°C.

-

Logic: Pre-incubation is critical. It allows the bulky N-benzyl group to equilibrate and bind within the PAS before the highly competitive substrate is introduced.

-

-

Reaction Initiation: Add 10 µL of 0.01 M DTNB (Ellman's reagent) and 10 µL of 0.014 M acetylthiocholine iodide (ATCI).

-

Validation Controls:

-

Positive Control: Donepezil (confirms assay sensitivity and dynamic range).

-

Negative Control (Blank): Buffer + DTNB + ATCI without the enzyme. Crucial step: This quantifies the spontaneous, non-enzymatic hydrolysis of ATCI, which must be subtracted from all test wells to ensure data integrity.

-

-

Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes. Calculate IC50 based on the linear velocity of the reaction curve.

Antiviral Targets: HIV-1 Integrase Inhibition

Mechanistic Rationale

By acylating the ethanone group, the scaffold is converted into indole β-diketo acids [2]. These compounds are potent inhibitors of the HIV-1 Integrase (IN) strand transfer reaction[4].

-

Causality: The β-diketo acid moiety undergoes keto-enol tautomerism. In its enolic form, the adjacent oxygen atoms act as a highly specific bidentate chelator for the two Mg2+ ions located in the catalytic core of the HIV-1 integrase enzyme. By sequestering these essential metal cofactors, the derivative locks the integrase into an inactive conformation, preventing the insertion of viral DNA into the host genome[2].

Self-Validating Experimental Protocol: FRET-Based Strand Transfer Assay

-

Complex Assembly: Immobilize biotinylated donor DNA (mimicking viral LTR ends) onto streptavidin-coated microplates. Add recombinant HIV-1 Integrase (100 nM) in a reaction buffer containing 10 mM MgCl2.

-

Inhibitor Binding: Introduce the β-diketo acid derivative.

-

Strand Transfer: Add FITC-labeled target DNA (mimicking host cellular DNA).

-

Validation Controls:

-

Positive Control: Raltegravir (an FDA-approved integrase strand transfer inhibitor).

-

Metal-Dependency Control: Run a parallel well replacing 10 mM MgCl2 with 50 mM EDTA. Logic: This proves that the reaction is strictly metal-dependent and validates that the inhibitor's mechanism of action is indeed Mg2+ chelation. If the assay still produces a signal here, the background noise is invalidating the results.

-

-

Readout: Wash unbound target DNA and measure fluorescence (Ex: 490 nm, Em: 520 nm).

Oncology & CNS Kinases: Meridianin Analogs

Mechanistic Rationale

Thioacylation of 1-(1-benzyl-1H-indol-3-yl)ethanone followed by cyclocondensation with guanidine yields substituted meridianins (aminopyrimidine derivatives)[3]. Natural meridianins are marine alkaloids known for kinase inhibition[5].

-

Causality: The synthesized aminopyrimidine ring structurally mimics the adenine ring of ATP. This allows the derivative to competitively insert itself into the highly conserved ATP-binding hinge region of kinases such as GSK-3β, CDKs, and DYRK-1A, which are heavily implicated in both tumor proliferation and tau hyperphosphorylation[5].

Self-Validating Experimental Protocol: ADP-Glo Kinase Assay

-

Reaction Setup: Combine 10 ng of purified kinase (e.g., GSK-3β), 10 µM of ultra-pure ATP, 0.2 µg/µL of specific peptide substrate, and the Meridianin analog in a kinase buffer.

-

Incubation: Incubate for 60 minutes at room temperature to allow the aminopyrimidine to compete with ATP.

-

ATP Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and actively deplete any remaining unconsumed ATP (Incubate 40 mins).

-

Validation Controls:

-

Positive Control: Staurosporine (a universal pan-kinase inhibitor).

-

Background Control: No-enzyme well. Logic: This validates the stability of the ATP batch. If luminescence is high here, the ATP is spontaneously degrading into ADP, which will cause false-negative inhibition data.

-

-

Luminescence Readout: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Measure relative light units (RLU).

Quantitative Data Summary

The table below synthesizes the structural modifications of the 1-(1-benzyl-1H-indol-3-yl)ethanone scaffold and their corresponding pharmacological profiles based on the cited literature[1][2][3][4][5].

| Derivative Class | Primary Target(s) | Key Structural Motif | Mechanism of Action | Typical IC50 Range |

| Hydrazine Carboximidamides | AChE / BACE 1 | N-benzyl + Guanidine | PAS binding / Asp32 H-bonding | 1.0 - 5.0 µM |

| Indole β-Diketo Acids | HIV-1 Integrase | Keto-enolic moiety | Mg2+ Chelation in active site | 0.5 - 10.0 µM |

| Meridianin Analogs | GSK-3β / DYRK-1A | Aminopyrimidine ring | ATP-competitive pocket binding | 0.1 - 2.0 µM |

Conclusion

The 1-(1-benzyl-1H-indol-3-yl)ethanone scaffold is a masterclass in rational drug design. By understanding the spatial requirements of target enzyme pockets and utilizing the C3 ethanone group as a synthetic pivot point, medicinal chemists can engineer highly selective inhibitors for entirely different disease states—ranging from Alzheimer's disease to HIV-1 and oncology. Ensuring rigorous, self-validating assay protocols is paramount to translating these in vitro successes into viable clinical candidates.

References

- Title: Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study.

- Title: Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors.

- Title: Concise synthesis of substituted meridianins.

- Title: Meridianins: marine-derived potent kinase inhibitors.

Sources

- 1. Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Meridianins: marine-derived potent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Docking Studies of 1-(1-Benzyl-1H-indol-3-yl)ethanone Analogs: A Technical Guide to Target Identification and Binding Optimization

Executive Summary

As a Senior Application Scientist overseeing computational drug discovery pipelines, I frequently encounter the 1-(1-benzyl-1H-indol-3-yl)ethanone scaffold. This molecule is a highly versatile, privileged structure in medicinal chemistry. The N1-benzyl group provides a tunable hydrophobic anchor, while the C3-ethanone moiety serves as a critical synthetic handle and hydrogen-bond acceptor. This whitepaper provides an in-depth, self-validating computational methodology for evaluating these analogs against primary pharmacological targets, ensuring that your molecular docking workflows yield high-fidelity, actionable data.

Pharmacological Targets and Structural Rationale

Understanding why a scaffold binds to a specific target is the prerequisite to any computational study. The 1-(1-benzyl-1H-indol-3-yl)ethanone core has demonstrated profound efficacy across several distinct therapeutic domains:

-

HIV-1 Integrase (IN): The ethanone group is frequently utilized as a precursor to synthesize β-diketo acids. This keto-enolic structure is mechanistically essential, as it chelates the Mg²⁺ cofactors within the active site of HIV-1 IN, effectively halting the viral DNA strand transfer process 1. The N-benzyl substitution modulates the lipophilicity required to penetrate the adjacent hydrophobic pocket 1.

-

Cyclooxygenase-2 (COX-2): Indole derivatives are heavily investigated for anti-inflammatory applications. Docking studies of structurally related 1H-indole analogs reveal strong, selective binding affinities to COX-2, which is crucial for minimizing the gastrointestinal toxicity typically associated with non-selective NSAIDs 2.

-

Antimicrobial Enzymes: Heterocyclic scaffolds derived from the indole moiety exhibit excellent binding to bacterial UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol 14α-demethylase, driven by robust hydrogen bonding and π-π stacking interactions 3.

Quantitative Data Presentation

To establish a baseline for your scoring functions, the following table summarizes benchmark binding energies and key residue interactions for indole derivatives across validated targets:

| Compound / Analog Base | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues / Cofactors | Reference |

| 3-Ethyl-1H-Indole Deriv. (IIb) | Cyclooxygenase-2 (COX-2) | -11.35 | ALA527, ARG120, TYR355, LYS360 | 2 |

| Indole β-Diketo Acid (4c) | HIV-1 Integrase (IN) | N/A (Low μM IC₅₀) | Mg²⁺ coordination, Active site loop | 1 |

| Indole-3-carbonyl Deriv. (9) | MurC Ligase | -11.50 | H-bonds, π-π stacking | 4, [[3]]() |

| Indole-3-carbonyl Deriv. (9) | Lanosterol 14α-demethylase | -8.50 | H-bonds, π-π stacking | 4, 3 |

Self-Validating Computational Docking Protocol

A computational protocol is only as reliable as its internal validation mechanisms. Do not blindly dock ligands into a raw PDB structure. The following step-by-step methodology ensures causality and self-validation at every stage.

Step 1: Ligand Preparation and Conformational Search

-

Action: Sketch the 1-(1-benzyl-1H-indol-3-yl)ethanone analogs and optimize their 3D geometries using the OPLS4 or MMFF94 force field.

-

Causality: You must explicitly assign protonation states at physiological pH (7.4). If you are docking β-diketo acid derivatives against HIV-1 IN, failing to deprotonate the acid will ruin the electrostatic modeling required to simulate Mg²⁺ chelation 1. Generate all reasonable tautomers, as the keto-enol equilibrium heavily dictates the hydrogen bond donor/acceptor profile.

Step 2: Receptor Preparation and Grid Generation

-

Action: Import the high-resolution X-ray crystal structure (e.g., COX-2). Strip bulk solvent, but retain structural water molecules within 3 Å of the active site. Add polar hydrogens and assign partial charges.

-

Causality: Why keep the 3 Å waters? Tightly bound interfacial waters often bridge the hydrogen bond network between the indole nitrogen and the receptor backbone. Removing them artificially inflates the binding cavity and leads to false-positive poses. For COX-2, ensure your grid box strictly encompasses ALA527, ARG120, and TYR355 to capture the selective allosteric pocket 2.

Step 3: The Self-Validation Loop (Native Ligand Re-Docking)

-

Action: Extract the co-crystallized native ligand from the prepared receptor and blindly re-dock it using your chosen scoring function (e.g., Glide SP/XP or AutoDock Vina). Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal pose.

-

Causality: This is the critical self-validating step. If the RMSD is > 2.0 Å, your grid parameters, water inclusion choices, or protonation states are fundamentally flawed. You must not proceed to dock novel analogs until the native pose is accurately reproduced.

Step 4: Analog Docking and Pose Analysis

-

Action: Execute flexible-ligand docking for your analog library.

-

Causality: Rank the compounds by binding energy, but manually inspect the top poses. A valid pose for this scaffold must show the benzyl ring engaging in π-π or CH-π interactions, while the C3-ethanone (or its derivative) acts as the primary electrostatic anchor [[4]]().

Self-validating computational docking workflow for indole derivatives.

Mechanistic Pose Analysis

When analyzing the docking results of 1-(1-benzyl-1H-indol-3-yl)ethanone analogs, pay close attention to the spatial orientation of the N1 and C3 substituents:

-

The N1-Benzyl Group: In targets like COX-2, the benzyl group is responsible for the selectivity profile. It occupies a secondary hydrophobic side pocket that is inaccessible in COX-1, thereby driving the favorable binding energies (-11.35 to -10.40 kcal/mol) [[2]]().

-

The C3-Ethanone Group: This is the pharmacophoric warhead. Whether it remains a simple ketone to accept hydrogen bonds from residues like ARG120 and TYR355 2, or is synthesized into a β-diketo acid to coordinate metals 1, its orientation dictates the empirical scoring function's output.

Conclusion

The computational evaluation of 1-(1-benzyl-1H-indol-3-yl)ethanone analogs requires a rigorous, physics-aware approach. By enforcing strict protonation rules, retaining critical interfacial waters, and demanding an RMSD < 2.0 Å during native re-docking, researchers can confidently translate in silico binding affinities into actionable in vitro and in vivo drug development campaigns.

References

-

1Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

-

[[2]]() Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors. Asian Journal of Chemistry.

-

4Comparative Molecular Docking Analysis of 1H-Indol-3-yl Derivatives as Enzyme Inhibitors. Benchchem.

-

3Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers.

Sources

The Privileged Scaffold: Discovery, Synthesis, and Applications of 1-(1-benzyl-1H-indol-3-yl)ethanone

Executive Summary

In the landscape of medicinal chemistry and advanced materials science, the indole nucleus stands as a premier "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological receptors. While naturally occurring indoles have driven pharmacological discovery for over a century, the rational design of synthetic intermediates has unlocked new therapeutic and industrial applications.

1-(1-benzyl-1H-indol-3-yl)ethanone (CAS: 93315-38-9), commonly referred to as 3-acetyl-1-benzylindole, represents a critical evolutionary step in heterocyclic functionalization. By combining a C3-acetyl group (a versatile handle for heterocycle annulation) and an N1-benzyl group (a lipophilic modifier), this compound serves as a vital building block. This whitepaper provides an in-depth technical analysis of its discovery context, mechanistic synthesis, and modern applications ranging from bioactive alkaloid precursors to advanced anti-corrosion polymers.

Historical Context and Structural Rationale

The compound was not "discovered" as a natural product; rather, it was rationally engineered as a synthetic intermediate to overcome the limitations of unsubstituted indoles. Historically, the functionalization of the indole core at the C3 and N1 positions has been paramount in drug discovery 1.

-

C3-Acetylation: 3-acetylindole is a foundational precursor for synthesizing complex, biologically active indole alkaloids, such as the antifungal and antiviral agent pimprinine (a 5-(3-indolyl)oxazole) 2. The acetyl group provides an electrophilic carbonyl carbon essential for downstream condensation and cyclization reactions.

-

N1-Benzylation: Unsubstituted indoles possess an acidic N-H bond that can act as a hydrogen bond donor, which often limits membrane permeability. Benzylation at the N1 position masks this hydrogen bond donor, significantly increasing the molecule's lipophilicity and steric bulk. This modification is frequently employed to force the molecule into specific hydrophobic binding pockets of target receptors (e.g., Cannabinoid receptors CB1/CB2).

Quantitative Data: Physicochemical Profile

To understand its behavior in synthetic workflows, the fundamental physicochemical properties of the scaffold are summarized below.

Table 1: Physicochemical and Structural Properties

| Property | Value |

| Chemical Name | 1-(1-benzyl-1H-indol-3-yl)ethanone |

| Common Synonyms | 3-Acetyl-1-benzylindole; 1-benzyl-3-acetylindole |

| CAS Registry Number | 93315-38-9 3 |

| Molecular Formula | C₁₇H₁₅NO |

| Molecular Weight | 249.31 g/mol |

| Core Scaffold | N-benzylindole |

| Reactive Sites | C=O (Electrophilic), C2 (Nucleophilic) |

Mechanistic Pathways and Chemical Synthesis

The synthesis of 1-(1-benzyl-1H-indol-3-yl)ethanone is typically achieved via a highly efficient, two-step linear sequence starting from commercially available indole.

Two-step synthesis workflow of 1-(1-benzyl-1H-indol-3-yl)ethanone from indole.

Protocol 1: C3-Functionalization (Synthesis of 3-Acetylindole)

-

Action: Indole is reacted with acetyl chloride (AcCl) in the presence of a Lewis acid (e.g., AlCl₃ or ZnCl₂) or via acetic anhydride.

-

Causality (Expertise): The indole ring is highly electron-rich, particularly at the C3 position, due to the enamine-like participation of the nitrogen lone pair. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion ( CH3C≡O+ ). Electrophilic aromatic substitution occurs regioselectively at C3 because the resulting intermediate (a highly stabilized iminium ion) preserves the aromaticity of the adjacent benzene ring.

-

Validation: Reaction completion is validated by the appearance of a strong carbonyl stretching frequency (~1640 cm⁻¹) in FTIR, characteristic of a conjugated ketone.

Protocol 2: N1-Benzylation (Self-Validating System)

The following protocol is adapted from established methodologies for the asymmetric synthesis of complex dienes and natural products 4.

Table 2: Optimized Stoichiometry for N-Benzylation

| Parameter | Value / Reagent | Molar Equivalent | Mechanistic Function |

| Substrate | 3-Acetylindole | 1.00 eq (5 mmol) | Nucleophilic precursor |

| Base | NaH (60% in oil) | 1.20 eq (6 mmol) | Irreversible deprotonation of N-H |

| Electrophile | Benzyl Bromide | 1.05 eq (5.25 mmol) | Alkylating agent (S_N2 electrophile) |

| Solvent | Anhydrous CH₂Cl₂ | 25 mL | Solubilization and thermal mass |

Step-by-Step Methodology:

-

Deprotonation: Under an Argon (Ar) atmosphere, add NaH to a solution of 3-acetylindole in anhydrous CH₂Cl₂ at 0 °C.

-

Causality: Argon prevents atmospheric moisture from quenching the NaH. The 0 °C environment controls the highly exothermic acid-base reaction. NaH selectively deprotonates the relatively acidic N-H (pKa ~16.2), forming an indolide anion and enhancing the nitrogen's nucleophilicity.

-

Self-Validation: The evolution of H₂ gas (visible bubbling) acts as an internal indicator. The cessation of bubbling confirms complete conversion to the indolide anion.

-

-

Electrophilic Substitution: Add benzyl bromide dropwise. Remove the ice bath, warm the solution to room temperature, and stir for 30 minutes.

-

Causality: Dropwise addition prevents localized thermal spikes. Room temperature provides the necessary activation energy for the S_N2 displacement of the bromide ion by the indolide nitrogen.

-

Self-Validation: Perform Thin Layer Chromatography (TLC). The starting material spot (lower Rf due to N-H hydrogen bonding) will disappear, replaced by a new, higher Rf spot (the benzylated product, which lacks N-H donor capability).

-

-

Quenching & Quality Control: Quench the reaction carefully with cold water. Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

-

Self-Validation (NMR): ¹H NMR of the crude product must show the definitive disappearance of the broad N-H singlet (~8.5 ppm) and the emergence of a sharp singlet integrating to 2H at ~5.3 ppm, corresponding to the newly formed benzylic CH₂ protons.

-

Applications in Advanced Research

The utility of 1-(1-benzyl-1H-indol-3-yl)ethanone extends far beyond basic organic synthesis, bridging the gap between pharmacology and materials engineering.

Medicinal Chemistry & Drug Discovery

In pharmaceutical development, the 3-acetyl-1-benzylindole scaffold is a critical intermediate for synthesizing libraries of bioactive compounds.

-

Indole Alkaloid Analogs: It serves as a precursor for synthesizing derivatives of naturally occurring alkaloids (like pimprinine and streptochlorin) 2. The C3-acetyl group is frequently condensed with amino acids or hydrazines to form fused oxazole, pyrazole, or triazole rings, which exhibit potent antimicrobial and antifungal activities 1.

-

Receptor Ligands: The N-benzyl group is a known pharmacophore for modulating binding affinity in G-protein coupled receptors (GPCRs), particularly in the development of synthetic cannabinoid receptor agonists and COX-2 selective anti-inflammatory agents. The benzyl ring provides the exact steric bulk required to anchor the molecule within hydrophobic receptor pockets.

Materials Science & Corrosion Inhibition

Beyond biology, this scaffold has found innovative applications in polymer chemistry and metallurgy. Recent studies have utilized 1-(1-benzyl-1H-indol-3-yl)ethanone as a monomeric building block to synthesize poly(indole/thiophene) fused ring derivatives 5.

-

Mechanism of Action: These polymers act as highly efficient hybrid-type corrosion inhibitors for Carbon-steel (C-steel) in harsh sulfuric acidic mediums (0.50 M H₂SO₄). The nitrogen lone pairs and the extended π-conjugation of the indole-thiophene backbone facilitate strong chemisorption onto the vacant d-orbitals of the steel surface. Concurrently, the N-benzyl groups create a dense, hydrophobic barrier that physically repels aqueous corrosive ions, significantly increasing the lifespan of industrial infrastructure.

Conclusion

1-(1-benzyl-1H-indol-3-yl)ethanone is a testament to the power of rational chemical design. By selectively functionalizing the indole core with an electrophilic acetyl handle and a lipophilic benzyl shield, chemists have created a highly versatile intermediate. Whether utilized in the asymmetric synthesis of novel therapeutics or polymerized to protect critical industrial infrastructure, its robust chemical profile ensures its continued relevance across multiple scientific disciplines.

References

-

Synthesis of 3-acetylindole derivatives 178 | ResearchGate | 1

-

3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds | ResearchGate | 2

-

博士論文 多置換ヒドロカルバゾール不斉合成法の開発と 天然物合成への応用 (Development of Asymmetric Synthesis of Polysubstituted Hydrocarbazoles...) | Chiba University OPAC | 4

-

Synthesis and evaluation of poly (Indole/Thiophene) fused ring derivative for C- steel corrosion inhibitor in sulfuric acidic medium | ResearchGate / Egyptian Journal of Chemistry | 5

-

1030433-47-6,5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl) / CAS 93315-38-9 Data | Accela ChemBio | 3

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1030433-47-6,5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]

- 5. researchgate.net [researchgate.net]

1-(1-benzyl-1H-indol-3-yl)ethanone (CAS 93315-38-9): Chemical Identity, Synthetic Methodologies, and Downstream Applications

Executive Summary

In modern medicinal chemistry and materials science, the functionalization of the indole core remains a cornerstone strategy for developing bioactive molecules and advanced polymers. 1-(1-benzyl-1H-indol-3-yl)ethanone (CAS: 93315-38-9), commonly referred to as N-benzyl-3-acetylindole, is a highly versatile synthetic intermediate. By masking the reactive N-H position of 3-acetylindole with a robust benzyl protecting group, chemists can selectively direct downstream functionalization at the C3-acetyl moiety.

As a Senior Application Scientist, I have structured this technical guide to provide researchers with a deep dive into the physicochemical profile, field-proven synthetic protocols, and the pharmacological utility of this compound. This document is designed not merely to list procedures, but to explain the mechanistic causality behind each experimental choice, ensuring that your workflows are reproducible, scalable, and analytically sound.

Chemical Identity & Physicochemical Profiling

Before initiating any synthetic workflow, it is critical to establish the baseline parameters of the starting material. The table below summarizes the core identifiers and quantitative data for 1-(1-benzyl-1H-indol-3-yl)ethanone, serving as a reference for stoichiometric calculations and analytical validation [1].

| Property / Identifier | Value / Description |

| IUPAC Name | 1-(1-benzyl-1H-indol-3-yl)ethanone |

| CAS Registry Number | 93315-38-9 |

| Molecular Formula | C₁₇H₁₅NO |

| Molecular Weight | 249.31 g/mol |

| SMILES String | CC(=O)C1=CN(CC2=CC=CC=C2)C3=CC=CC=C13 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMF, DMSO, Ethyl Acetate, Dichloromethane; Insoluble in Water |

| Primary Utility | Precursor for Meridianin analogues, nsp13 inhibitors, and conductive polymers |

Synthetic Methodology: The N-Benzylation Workflow

The synthesis of 1-(1-benzyl-1H-indol-3-yl)ethanone is achieved via the nucleophilic substitution (Sₙ2) of benzyl bromide by an indolide anion. The protocol detailed below is engineered for high yield and high purity, utilizing a strong base in a polar aprotic solvent [2, 3].

Mechanistic Causality & Reagent Selection

-

Base Selection (NaH or t-BuOK): The N-H proton of 3-acetylindole has a pKa of approximately 16.2. Quantitative deprotonation requires a strong base. Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) ensures complete conversion to the indolide anion, preventing unreacted starting material from complicating purification.

-

Solvent Selection (Anhydrous DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high dielectric constant. It efficiently solvates the sodium or potassium counter-ion, leaving the indolide anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 attack on the benzylic carbon.

-

Temperature Control (0 °C to RT): Deprotonation with NaH is exothermic and evolves hydrogen gas. Initiating the reaction at 0 °C controls the reaction rate and prevents thermal degradation or unwanted side reactions (such as C-alkylation at the acetyl enolate position).

Step-by-Step Experimental Protocol

-

Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon). Add 60% NaH dispersion in mineral oil (1.5 to 2.0 equivalents) and wash with anhydrous hexane to remove the oil, followed by the addition of anhydrous DMF.

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 3-acetylindole (1.0 equivalent) in anhydrous DMF dropwise over 15 minutes. Stir the mixture for 30 minutes until hydrogen evolution ceases, indicating complete formation of the indolide anion.

-

Alkylation: While maintaining the temperature at 0 °C, add benzyl bromide (1.1 to 1.2 equivalents) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4 to 6 hours.

-

Workup: Quench the reaction carefully by pouring it into crushed ice/water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude residue from diethyl ether or perform silica gel flash chromatography (Hexane:EtOAc) to yield the pure product.

Self-Validating System: In-Process & Post-Process Analytics

Every robust protocol must be self-validating.

-

In-Process TLC: Monitor the reaction using Thin Layer Chromatography (7:3 Hexane:EtOAc). 3-acetylindole possesses an N-H bond (a strong hydrogen bond donor), causing it to bind tightly to the silica stationary phase (lower Rf ). Upon successful benzylation, this hydrogen-bonding capacity is eliminated. The product will elute significantly faster (higher Rf ), providing an immediate, visual confirmation of reaction completion.

-

Post-Process IR Spectroscopy: The complete disappearance of the broad N-H stretching band at ~3200–3300 cm⁻¹ in the Fourier-transform infrared (FTIR) spectrum confirms that the N-alkylation was successful and no starting material remains.

Workflow of the N-benzylation of 3-acetylindole via SN2 nucleophilic substitution.

Downstream Applications & Pharmacological Relevance

The strategic value of 1-(1-benzyl-1H-indol-3-yl)ethanone lies in the reactivity of its C3-acetyl group. With the indole nitrogen protected, the acetyl methyl group can undergo various condensation reactions to build complex architectures.

Synthesis of Meridianin Analogues (Kinase Inhibitors)

Meridianins are marine-derived alkaloids known for their potent kinase inhibitory activity. Researchers utilize 1-(1-benzyl-1H-indol-3-yl)ethanone to synthesize substituted meridianins. The acetyl group is subjected to thioacylation using dithioesters to form a monothio-1,3-diketone intermediate. This intermediate undergoes cyclocondensation with guanidine hydrochloride to construct the 2-aminopyrimidine ring characteristic of the meridianin scaffold [2].

SARS-CoV-2 nsp13 Helicase Inhibitors

Recent antiviral research has identified N-benzyl indole derivatives as potent allosteric inhibitors of the SARS-CoV-2 nsp13 helicase, an enzyme critical for viral replication. 1-(1-benzyl-1H-indol-3-yl)ethanone undergoes a Claisen-Schmidt condensation with diethyl oxalate in the presence of sodium ethoxide to yield diketohexenoic acid derivatives. These derivatives have demonstrated measurable IC₅₀ values under 30 μM against viral enzymatic activity with negligible cytotoxicity [3].

Polymeric Corrosion Inhibitors for Carbon Steel

Beyond medicinal chemistry, this compound is utilized in materials science. It serves as a monomeric precursor for synthesizing poly(indole/thiophene) fused ring derivatives. These polymers are applied as highly efficient corrosion inhibitors for carbon steel in harsh sulfuric acid environments. The electron-rich indole-thiophene backbone facilitates strong adsorption onto the metallic surface, forming a protective resistive layer [4].

Downstream pharmacological and industrial applications of the title compound.

References

-

Jenifer Vijay, T. A., Nagalingaiah, N. K., Nagarakere, S. C., Suresha, G. P., & Rangappa, S. (2015). Concise synthesis of substituted meridianins. Cogent Chemistry, 1(1), 1083068.[Link]

-

Albano, A., et al. (2023). N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

-

Ali, A. A. I., et al. (2021). Synthesis and evaluation of poly (Indole/Thiophene) fused ring derivative for C- steel corrosion inhibitor in sulfuric acidic medium. Egyptian Journal of Chemistry.[Link]

Electrophilic Substitution Reactions of 1-Benzylindole: Regioselectivity, Mechanisms, and Synthetic Protocols

Executive Summary

The indole core is a privileged scaffold in medicinal chemistry and drug development, forming the structural backbone of numerous alkaloids, neurotransmitter analogs, and synthetic therapeutics. When the highly reactive N-1 position is protected or functionalized with a benzyl group, the resulting 1-benzylindole presents a unique chemical environment. The N-benzyl moiety enhances the lipophilicity of the molecule while providing significant steric shielding, yet it preserves the inherent electron-rich nature of the pyrrole ring.

For late-stage functionalization and library generation, Electrophilic Aromatic Substitution (EAS) remains the most powerful tool. This whitepaper provides an in-depth technical analysis of the regioselectivity, mechanistic causality, and optimal experimental protocols for the electrophilic substitution of 1-benzylindole.

The Causality of Regioselectivity: The C-3 Paradigm

The most reactive position on the indole core for electrophilic aromatic substitution is the C-3 position, which is approximately 1013 times more reactive than a standard benzene ring[1]. In 1-benzylindole, this regioselectivity is strictly enforced by both thermodynamic and kinetic factors:

-

Thermodynamic Stability of the Wheland Intermediate : When an electrophile attacks the C-3 position, the resulting positive charge in the sigma complex (Wheland intermediate) is stabilized by resonance delocalization onto the nitrogen atom. Crucially, this delocalization does not disrupt the aromatic sextet of the fused benzene ring. Conversely, attack at C-2 forces the positive charge to localize on the benzene ring, temporarily breaking its aromaticity, which is an energetically unfavorable pathway.

-

Steric Shielding : The N-benzyl group is highly bulky. It creates a significant steric shadow over the adjacent C-2 and C-7 positions. Consequently, bulky electrophiles are kinetically funneled toward the highly accessible and electron-rich C-3 position.

Figure 1: Mechanistic divergence and causality of regioselectivity in the EAS of 1-benzylindole.

Core Electrophilic Substitution Pathways

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the standard method for introducing a formyl group to the indole core. The reaction utilizes phosphorus oxychloride ( POCl3 ) and N,N-dimethylformamide (DMF)[1]. Causality: DMF acts as both the solvent and the reactant. The addition of POCl3 to DMF generates the highly electrophilic chloroiminium ion (the Vilsmeier reagent). Because 1-benzylindole is highly nucleophilic at C-3, it readily attacks this complex at room temperature or under mild heating. The subsequent alkaline hydrolysis collapses the intermediate iminium salt into 1-benzylindole-3-carboxaldehyde[2].

Halogenation (Bromination)

Direct halogenation of indoles can be problematic due to the risk of oxidative degradation or polyhalogenation. Causality: To achieve clean mono-bromination, N-bromosuccinimide (NBS) is strictly preferred over molecular bromine ( Br2 )[3]. NBS provides a low, steady-state concentration of electrophilic bromine, which prevents the over-oxidation of the electron-rich pyrrole ring. The reaction proceeds cleanly in halogenated solvents to yield 1-benzyl-3-bromoindole.

Friedel-Crafts Alkylation: Bis(indolyl)methanes

The synthesis of bis(indolyl)methanes (BIMs) involves the electrophilic condensation of 1-benzylindole with aldehydes. Causality: Recent advances utilize solid-supported Brønsted acids, such as HCl on silica gel, under solvent-free conditions[4]. The silica gel provides a massive surface area that physically concentrates the reactants, while the localized acidic protons activate the carbonyl oxygen of the aldehyde. This makes the carbonyl carbon highly susceptible to sequential nucleophilic attacks by the C-3 position of two 1-benzylindole molecules[4].

Silver-Catalyzed Direct Selanylation

Organoselenium compounds are gaining traction in drug discovery. Direct selanylation of 1-benzylindole at the C-3 position is achieved using diorganoyl diselenides catalyzed by silver salts (e.g., Ag2SO4 )[5]. Causality: Ag(I) acts as a soft Lewis acid that coordinates specifically with the soft Lewis base (selenium). This interaction weakens the Se-Se bond, lowering the activation energy required for the electrophilic aromatic substitution by the indole core[5].

Quantitative Data Summary

The following table summarizes the expected yields, optimal reagents, and regioselectivity for the primary EAS reactions of 1-benzylindole.

| Reaction Type | Reagents / Catalyst | Major Product | Typical Yield | Regioselectivity |

| Formylation | POCl3 , DMF | 1-Benzylindole-3-carboxaldehyde | 85–95% | >99% C-3 |

| Bromination | NBS, CH2Cl2 | 1-Benzyl-3-bromoindole | 80–93% | >95% C-3 |

| Selanylation | (PhSe)2 , Ag2SO4 , DMSO | 1-Benzyl-3-(phenylselanyl)indole | 75–87% | >99% C-3 |

| Alkylation (BIMs) | Benzaldehyde, HCl/Silica | 3,3'-(Phenylmethylene)bis(1-benzylindole) | 65–85% | >99% C-3 |

Self-Validating Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation of 1-Benzylindole

This protocol is designed with built-in validation steps to ensure the safe and high-yielding generation of 1-benzylindole-3-carboxaldehyde.

Figure 2: Step-by-step workflow for the Vilsmeier-Haack formylation.

-

Reagent Generation: Cool 10 mL of anhydrous DMF to 0 °C in an ice bath under an inert atmosphere. Add 1.2 equivalents of POCl3 dropwise over 15 minutes.

-

Causality: The formation of the chloroiminium ion is highly exothermic; strict temperature control prevents reagent decomposition.

-

-

Substrate Addition: Dissolve 1.0 equivalent of 1-benzylindole in 5 mL of DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

Electrophilic Attack: Remove the ice bath and gently heat the reaction mixture to 35–50 °C for 1.5 hours.

-

Alkaline Quench: Pour the reaction mixture over 50 g of crushed ice. Slowly add a 10% aqueous NaOH solution until the pH reaches 8-9.

-

Causality: The alkaline environment is strictly required to hydrolyze the stable iminium intermediate into the final aldehyde.

-

-

System Validation & Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Self-Validation: Perform TLC (Hexane/EtOAc 7:3). The starting 1-benzylindole is highly non-polar and runs near the solvent front. The successful formation of the product is validated by the appearance of a highly UV-active, polar spot with a significantly lower Rf value.

-

Protocol B: Solvent-Free Synthesis of Bis(indolyl)methanes

This protocol leverages mechanochemistry and solid-supported catalysis to drive the Friedel-Crafts alkylation.

-

Catalyst Preparation: Mix 1 mL of concentrated HCl with 5 g of fine silica gel. Dry the mixture under vacuum at 60 °C for 2 hours.

-

Causality: This creates a free-flowing, solid-supported Brønsted acid with an exceptionally high localized proton density[4].

-

-

Mechanochemical Mixing: In an agate mortar, combine 2.0 equivalents of 1-benzylindole, 1.0 equivalent of benzaldehyde, and 0.5 g of the HCl/silica catalyst. Grind the mixture thoroughly for 5 minutes.

-

Causality: Mechanical grinding ensures intimate physical contact between the solid reactants, completely bypassing the thermodynamic limitations of solvent solvation.

-

-

Incubation: Allow the solid mixture to stand at room temperature for 45 minutes.

-

System Validation & Isolation: Elute the solid mixture with dichloromethane and filter off the silica gel. Evaporate the solvent under reduced pressure.

-

Self-Validation: The success of the reaction is visually validated by the spontaneous crystallization of the product upon solvent evaporation. Depending on the aldehyde used, the bis(indolyl)methane will often crash out as distinct colored crystals (e.g., red or pink plates)[4].

-

References

-

Wikipedia : "Indole - Electrophilic Substitution." 1

-

NIH / PMC : "1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability." 2

-

MDPI : "Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis." 3

-

Arkivoc : "A simple and efficient preparation of bis(indolyl)methanes catalyzed by HCl/silica gel under solvent-free." 4

-

RSC Advances : "Silver-catalyzed direct selanylation of indoles: synthesis and mechanistic insights."5

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis | MDPI [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Silver-catalyzed direct selanylation of indoles: synthesis and mechanistic insights - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06813C [pubs.rsc.org]

Application Notes and Protocols for Antimicrobial Screening of 1-(1-benzyl-1H-indol-3-yl)ethanone Derivatives

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2][3] Indole scaffolds, being a prominent feature in many natural and synthetic bioactive molecules, represent a promising starting point for the design of novel antimicrobial agents.[4][5][6] Specifically, derivatives of 1-(1-benzyl-1H-indol-3-yl)ethanone are of significant interest due to their structural features that suggest potential for biological activity. Recent studies have highlighted the antimicrobial potential of various indole derivatives against a range of pathogens, including multi-drug resistant strains.[6][7][8][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust and reproducible antimicrobial screening of 1-(1-benzyl-1H-indol-3-yl)ethanone derivatives. The protocols detailed herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific integrity and comparability of results.[10][11][12] We will delve into the causality behind experimental choices, offering insights honed from field experience to empower researchers in their quest for the next generation of antimicrobial therapeutics.

Pillar 1: Foundational Concepts in Antimicrobial Susceptibility Testing

Before embarking on experimental work, it is crucial to understand the fundamental principles of antimicrobial action and the methodologies used to assess it. Antibiotics exert their effects through various mechanisms, primarily by targeting essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.[13][14][15][16] The goal of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of a drug that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) or kill it (Minimum Bactericidal Concentration, MBC).

Mechanisms of Antibiotic Action: A Primer

A foundational understanding of how known antibiotics work provides a valuable context for interpreting the activity of novel compounds. The primary mechanisms include:

-

Inhibition of Cell Wall Synthesis: Agents like β-lactams (e.g., penicillins, cephalosporins) interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[13][17]

-

Inhibition of Protein Synthesis: Antibiotics such as macrolides and tetracyclines bind to bacterial ribosomes, disrupting the translation of mRNA into proteins.[14][16]

-

Inhibition of Nucleic Acid Synthesis: Quinolones, for instance, inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[10][14]

Pillar 2: A Strategic Workflow for Antimicrobial Screening

A systematic and tiered approach is paramount for the efficient and effective screening of a library of novel compounds. The following workflow is designed to progress from broad primary screening to more detailed characterization of promising candidates.

Figure 2: Workflow for MIC determination by broth microdilution.

Protocol 3: Resazurin-Based Microtiter Assay for Rapid Viability Assessment

For a more rapid and high-throughput assessment of antimicrobial activity, a resazurin-based assay can be employed. [18][19][20]This colorimetric assay utilizes the reduction of the blue dye resazurin to the pink, fluorescent resorufin by metabolically active cells. [20] Principle: The color change from blue to pink indicates the presence of viable, metabolically active microorganisms. The lowest concentration of the test compound that prevents this color change corresponds to the MIC. [18] Materials:

-

All materials for the broth microdilution assay

-

Resazurin sodium salt solution (sterile)

Procedure:

-

Perform the broth microdilution assay as described in Protocol 2 up to the end of the incubation period.

-

Resazurin Addition: Add a sterile solution of resazurin to each well to a final concentration of 0.01-0.02%. [21]3. Re-incubation: Incubate the plates for an additional 1-4 hours at 37°C.

-

MIC Determination: The MIC is the lowest concentration of the compound that prevents the color change from blue to pink. [18]

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration that inhibits growth, the MBC provides information on the concentration required to kill the bacteria. [22] Principle: The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

-

MIC plates from Protocol 2

-

MHA plates

-

Sterile saline or broth

Procedure:

-

From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and spot-plate it onto a fresh MHA plate. [22]2. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that shows no bacterial growth on the subculture plate.

Pillar 4: Advanced Assays for Promising Candidates

For compounds that demonstrate significant activity in primary and secondary screening, further characterization is warranted to understand their mode of action and potential for therapeutic development.

ATP Bioluminescence Assay for Microbial Viability

Adenosine triphosphate (ATP) is the primary energy currency of all living cells, and its presence is a direct indicator of cell viability. [23][24]ATP bioluminescence assays offer a highly sensitive and rapid method for quantifying viable cells. [24][25][26] Principle: In the presence of luciferase, ATP reacts with luciferin to produce light. The amount of light emitted is directly proportional to the amount of ATP present, and therefore, the number of viable cells. [24] Application: This assay can be used as an alternative to traditional colony counting methods in time-kill kinetic studies to provide a more rapid assessment of bactericidal activity. [26]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format for easy comparison of the antimicrobial activity of the different 1-(1-benzyl-1H-indol-3-yl)ethanone derivatives.

Example Table:

| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |

| Derivative 1 | 16 | >64 | >64 | 32 |

| Derivative 2 | 4 | 32 | 64 | 8 |

| Ciprofloxacin | 0.5 | 0.015 | 0.25 | NA |

| Fluconazole | NA | NA | NA | 1 |

Conclusion: A Pathway to Discovery

The protocols and guidelines presented in this document provide a robust framework for the systematic antimicrobial screening of 1-(1-benzyl-1H-indol-3-yl)ethanone derivatives. By adhering to these standardized methods and understanding the underlying principles, researchers can generate high-quality, reproducible data that will be instrumental in identifying and advancing promising new candidates in the critical fight against antimicrobial resistance. The journey from a novel chemical entity to a life-saving therapeutic is long and challenging, but it begins with rigorous and well-designed screening assays.

References

- Intensive Care Medicine. (n.d.). Mechanism of Action and Activity of Commonly Used Antibiotics (3.7.9).

- Dey, P., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.

- ResearchGate. (n.d.). Resazurin assay protocol for screening and evaluation of antimicrobial....

- ASM Journals. (n.d.). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy.

- Sarker, S. D., et al. (n.d.). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. PMC.

- Hussain, S., et al. (n.d.). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. PMC.

- EUCAST. (2015). Antimicrobial susceptibility testing EUCAST disk diffusion method.

- Dey, P., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed.

- ResearchGate. (n.d.). Bioluminescence ATP Assay for Microbial Growth Recognition.

- Wikipedia. (n.d.). Antibiotic.

- NICD. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method.

- Promega Corporation. (n.d.). ATP Assays | What is an ATP Assay?.

- TeachMePhysiology. (2023). Antibiotics - Mechanism - Side effects - Organisms.

- Valmaseda, E., et al. (n.d.). Validation of ATP bioluminescence as a tool to assess antimicrobial effects of mouthrinses in an in vitro subgingival-biofilm model. PMC.

- Fernández-Esgueva, M., et al. (2022). ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa. PMC.

- Pandey, N., & Cascella, M. (n.d.). Action and resistance mechanisms of antibiotics: A guide for clinicians. PMC.

- EUCAST. (2024). The EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing of Oral Anaerobes.

- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

- Dey, P., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate.

- Microbiodetection. (n.d.). Rapid Selective Atp bioluminescence.

- EUCAST. (n.d.). Disk Diffusion and Quality Control.

- Dey, P., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Semantic Scholar.

- ResearchGate. (2025). Which bacterial species should be chosen for an initial antimicrobial screening of plant extracts?.

- de Oliveira, G., et al. (n.d.). Resazurin Microtiter Assay for Clarithromycin Susceptibility Testing of Clinical Isolates of Mycobacterium abscessus Group. PMC.

- CGSpace. (2022). EUCAST Disk Diffusion Method (Part 1).

- Oxford Academic. (2017). new rapid resazurin-based microdilution assay for antimicrobial susceptibility testing of Neisseria gonorrhoeae.

- Benchchem. (n.d.). Application Notes and Protocols for Antimicrobial Screening of Isoxazole Compounds.

- ResearchGate. (n.d.). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains | Request PDF.

- ATCC. (n.d.). Drug-resistant Bacteria.

- Regulations.gov. (n.d.). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard Seventh Edition.

- Bentham Science Publishers. (2025). Synthesis and Evaluation of Indole Derivatives: Antimicrobial and Antibacterial Assay.

- ASM Journals. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae.

- Yilmaz, I., et al. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC.

- PMC. (n.d.). Phytochemical Screening and Antimicrobial Activity of Some Medicinal Plants Against Multi-drug Resistant Bacteria from Clinical Isolates.

- PMC. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole.

- NCBI Bookshelf. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.

- Tsai, M.-L., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC.

- Benchchem. (n.d.). A Comparative Analysis of Indole-Based Antibacterial Agents.

- ACS Publications. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library | ACS Infectious Diseases.

- Bentham Science Publishers. (2022). Antimicrobial Evaluation, Molecular Docking and ADME Properties of Indole Amide Derivatives.

- Letters in Applied NanoBioScience. (2020). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity.

- RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

- Li, Y., et al. (n.d.). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. PMC.

- Scribd. (2018). Indole Derivatives' Antimicrobial Study | PDF.

Sources

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Mechanism of Action and Activity of Commonly Used Antibiotics (3.7.9) - Intensive Care Medicine [cambridge.org]

- 14. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibiotic - Wikipedia [en.wikipedia.org]